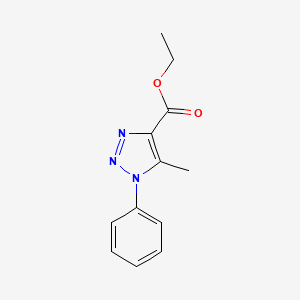

ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate

説明

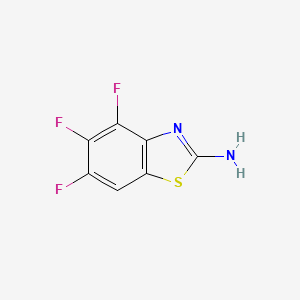

The compound “ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate” is a derivative of 1,2,3-triazole . It is synthesized from azido-benzene and ethyl acetyl-acetate . The compound forms an R(2) (2)(8) inversion dimer, a frequent motif in carboxylic acids .

Synthesis Analysis

The synthesis of this compound involves the reaction of azido-benzene and ethyl acetyl-acetate . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound includes a pair of hydrogen bonds [2.617 (2) Å] that interconnects a pair of the carboxyl groups . The bonding H atom in the O—H⋯O hydrogen bond is significantly shifted towards the acceptor O atom .科学的研究の応用

- 1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

- 1,2,3-triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

- 1,2,3-triazoles are used in polymer chemistry . They have a strong dipole moment and hydrogen bonding ability .

- 1,2,3-triazoles play an important role in supramolecular chemistry . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .

- 1,2,3-triazoles have been extensively used in bioconjugation strategies . They have been applied in the development of biosensors used in clinical diagnostic assays .

Drug Discovery

Organic Synthesis

Polymer Chemistry

Supramolecular Chemistry

Bioconjugation

Chemical Biology

- Compounds containing the 1,2,3-triazole moiety are widely used in industrial applications such as dyes and photographic materials .

- 1,2,3-Triazoles are used as photostabilizers, which protect other materials from the damaging effects of light .

- 1,2,3-Triazoles are used in the production of agrochemicals, which include pesticides, fertilizers, and other chemicals used in agriculture .

- 1,2,3-Triazoles are used as corrosion inhibitors for copper alloys . They help to prevent the corrosion process, which can lead to the degradation of metal materials .

- 1,2,3-Triazole motif has been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs . For example, Ribavirin, an antiviral medication used to treat respiratory syncytial virus infection, hepatitis C, and many other viral diseases .

Dyes and Photographic Materials

Photostabilizers

Agrochemicals

Corrosion Inhibitors

Antiviral Medications

Antifungal Medications

将来の方向性

The future directions for the research on this compound could involve further exploration of its potential biological activities, given the known activities of triazole derivatives . Additionally, the synthesis process could be optimized, and the compound could be tested in various chemical reactions .

特性

IUPAC Name |

ethyl 5-methyl-1-phenyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-3-17-12(16)11-9(2)15(14-13-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRRVXYRKNYGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-](/img/structure/B1299552.png)

![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)

![Hydrazinecarboxamide, 2-[(2-hydroxy-1-naphthalenyl)methylene]-](/img/structure/B1299557.png)

![2-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1299591.png)

![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)